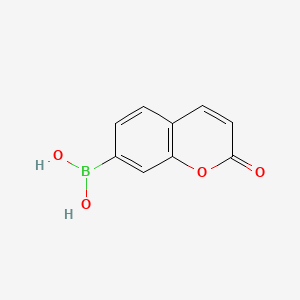

(2-Oxochromen-7-YL)boronic acid

Vue d'ensemble

Description

L'acide boronique de coumarine est un composé qui combine les caractéristiques structurelles de la coumarine et de l'acide boronique. La coumarine est un composé organique naturel connu pour ses propriétés aromatiques et est largement utilisée dans les parfums et les arômes. Les acides boroniques, quant à eux, sont connus pour leur capacité à former des liaisons covalentes réversibles avec les diols, ce qui les rend utiles dans diverses applications chimiques. L'acide boronique de coumarine est particulièrement remarquable pour ses propriétés fluorescentes, ce qui en fait un outil précieux dans les applications biochimiques et analytiques .

Mécanisme D'action

Target of Action

The primary target of (2-Oxochromen-7-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that boronic acids are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions . Additionally, the cost of boronic acids could be mitigated by recovering and recycling this reagent . Furthermore, the compound should be stored at -20°C for optimal stability .

Analyse Biochimique

Biochemical Properties

(2-Oxochromen-7-YL)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with reactive oxygen species. It reacts rapidly with peroxynitrite, forming a fluorescent product that can be detected using specific excitation and emission wavelengths . This interaction is stoichiometric, meaning that one molecule of this compound reacts with one molecule of peroxynitrite. Additionally, it interacts with hypochlorous acid and hydrogen peroxide, albeit at different reaction rates . These interactions are essential for studying oxidative stress and related cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by detecting and quantifying reactive oxygen species, which are critical in cell signaling pathways, gene expression, and cellular metabolism . By providing insights into oxidative stress levels, this compound helps researchers understand how cells respond to oxidative damage and the subsequent activation of protective mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with reactive oxygen species. The compound’s boronic acid group reacts with peroxynitrite, forming a stable fluorescent product This reaction mechanism is crucial for its function as a fluorescent probe

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at low temperatures, such as in a refrigerator or freezer . Its stability may decrease over extended periods, leading to potential degradation. Long-term studies have shown that this compound can maintain its fluorescent properties for several months, making it suitable for prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively detects reactive oxygen species without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and oxidative stress. Researchers must carefully optimize the dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes and cofactors that regulate the production and detoxification of reactive oxygen species . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, providing valuable insights into cellular metabolism under oxidative stress conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites effectively. Understanding these transport mechanisms is crucial for optimizing its use in biochemical assays.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with its intended targets, enhancing its effectiveness as a fluorescent probe.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de l'acide boronique de coumarine implique généralement la réaction de dérivés de la coumarine avec de l'acide boronique ou des esters de boronate. Une méthode courante est la réaction de la 4-méthylcoumarine avec de l'acide boronique en présence d'acide trifluoroacétique et de dichlorométhane à température ambiante . Cette réaction se déroule efficacement, produisant l'acide boronique de coumarine souhaité.

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques de l'acide boronique de coumarine ne soient pas largement documentées, les principes généraux de la synthèse organique et de la mise à l'échelle peuvent être appliqués. La production industrielle impliquerait probablement l'optimisation des conditions de réaction pour des rendements et une pureté plus élevés, l'utilisation de réacteurs à écoulement continu et l'emploi de techniques de purification telles que la cristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de Réactions : L'acide boronique de coumarine subit diverses réactions chimiques, notamment :

Oxydation : Il réagit avec des agents oxydants comme le peroxynitrite, l'acide hypochloreux et le peroxyde d'hydrogène.

Substitution : L'acide boronique de coumarine peut participer à des réactions de substitution, où le groupe acide boronique peut être remplacé par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et Conditions Communes :

Agents Oxydants : Peroxynitrite, acide hypochloreux, peroxyde d'hydrogène.

Catalyseurs : Les catalyseurs au palladium sont souvent utilisés dans les réactions de couplage impliquant des acides boroniques.

Principaux Produits :

7-Hydroxycoumarine : Formée à partir de l'oxydation de l'acide boronique de coumarine par le peroxynitrite.

4. Applications de la Recherche Scientifique

L'acide boronique de coumarine a un large éventail d'applications dans la recherche scientifique :

Sondes Fluorescentes : Il est utilisé comme une sonde fluorescente pour détecter les espèces réactives de l'oxygène telles que le peroxynitrite, l'acide hypochloreux et le peroxyde d'hydrogène.

Études Biologiques : Ses propriétés fluorescentes le rendent utile pour la surveillance en temps réel du stress oxydatif et des modifications protéiques dans les systèmes biologiques.

Recherche Médicale :

5. Mécanisme d'Action

Le mécanisme par lequel l'acide boronique de coumarine exerce ses effets est principalement basé sur sa capacité à subir des réactions chimiques spécifiques avec les molécules cibles. Par exemple, sa réaction avec le peroxynitrite conduit à la formation d'un produit fluorescent, la 7-hydroxycoumarine, qui peut être détecté et quantifié. Ce mécanisme de réaction implique l'oxydation du groupe acide boronique, entraînant la libération du dérivé de coumarine fluorescent .

Composés Similaires :

Coumarines contenant du Carborane : Ces composés contiennent des amas de bore et sont utilisés dans la capture de neutrons de bore pour le traitement du cancer.

Dérivés de la Coumarine avec des Groupes Dihydroxyboryle : Ces dérivés sont utilisés dans diverses applications chimiques et biologiques en raison de leur capacité à former des liaisons covalentes réversibles avec les diols.

Unicité de l'Acide Boronique de Coumarine : L'acide boronique de coumarine est unique en raison de sa combinaison de propriétés fluorescentes et de réactivité avec les espèces réactives de l'oxygène. Cela le rend particulièrement précieux comme sonde pour étudier le stress oxydatif et les processus biologiques associés. Sa capacité à former des liaisons covalentes réversibles avec les diols ajoute également à sa polyvalence dans les applications analytiques .

Applications De Recherche Scientifique

Coumarin boronic acid has a wide range of applications in scientific research:

Fluorescent Probes: It is used as a fluorescent probe to detect reactive oxygen species such as peroxynitrite, hypochlorous acid, and hydrogen peroxide.

Biological Studies: Its fluorescent properties make it useful for real-time monitoring of oxidative stress and protein modifications in biological systems.

Analytical Chemistry: Coumarin boronic acid is employed in the development of sensors for detecting various analytes, including sugars and other diols, due to its ability to form reversible covalent bonds with these molecules.

Medical Research:

Comparaison Avec Des Composés Similaires

Carborane-containing Coumarins: These compounds contain boron clusters and are used in boron neutron capture therapy for cancer.

Coumarin Derivatives with Dihydroxyboryl Groups: These derivatives are used in various chemical and biological applications due to their ability to form reversible covalent bonds with diols.

Uniqueness of Coumarin Boronic Acid: Coumarin boronic acid is unique due to its combination of fluorescent properties and reactivity with reactive oxygen species. This makes it particularly valuable as a probe for studying oxidative stress and related biological processes. Its ability to form reversible covalent bonds with diols also adds to its versatility in analytical applications .

Propriétés

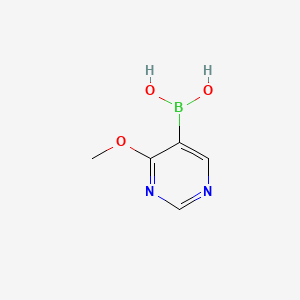

IUPAC Name |

(2-oxochromen-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZVCJQIBNTECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=O)O2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B566104.png)

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)

![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)

![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide](/img/structure/B566112.png)

![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)